1,3,3-Trimethyl-1-phenylindan-5-ol
Description
Properties
CAS No. |
53718-32-4 |
|---|---|
Molecular Formula |
C18H20O |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
1,3,3-trimethyl-1-phenyl-2H-inden-5-ol |
InChI |
InChI=1S/C18H20O/c1-17(2)12-18(3,13-7-5-4-6-8-13)15-10-9-14(19)11-16(15)17/h4-11,19H,12H2,1-3H3 |
InChI Key |
XCRNADHTKBRCAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=C1C=C(C=C2)O)(C)C3=CC=CC=C3)C |
Origin of Product |
United States |
Scientific Research Applications
Industrial Applications
1,3,3-trimethyl-1-phenylindan has found extensive use in the following industrial sectors:
- Rubber Industry : It serves as a stabilizer and plasticizer in rubber formulations, enhancing flexibility and durability .
- Aviation Fuels : The compound is utilized as a component in aviation fuels due to its high energy content and stability under varying conditions .
Material Science
The compound is also significant in materials science:
- Polymer Production : It is used in synthesizing polymers such as polyurethanes and polyesters. These materials are essential for manufacturing fibers, adhesives, lacquers, and engineering plastics .
Pharmaceutical Applications
Research indicates potential pharmaceutical applications due to its structural properties:
- Drug Development : The hydroxymethyl-substituted derivatives of this compound have shown promise in developing new drugs due to their unique interactions with biological systems .
Case Study 1: Catalytic Synthesis Efficiency
A study conducted on the catalytic synthesis of 1,3,3-trimethyl-1-phenylindan highlighted its efficiency using heteropoly acid catalysts. The process demonstrated a feedstock conversion rate of 100% with minimal environmental impact due to the absence of volatile organic solvents. The economic benefits were also significant, with low production costs reported .
Case Study 2: Polymer Applications
Research into the use of 1,3,3-trimethyl-1-phenylindan in polymer chemistry revealed that polymers derived from this compound exhibit enhanced mechanical properties compared to traditional polymers. These findings suggest that incorporating such compounds can lead to innovations in material performance across various applications .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and molecular differences between 1,3,3-Trimethyl-1-phenylindan-5-ol and its analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Functional Groups |
|---|---|---|---|---|
| This compound | C₁₈H₂₀O | 252.35 (calculated) | Phenyl, methyl | Hydroxyl (-OH) |
| 1,1,3-Trimethyl-3-phenylindan | C₁₈H₂₀ | 236.40 | Phenyl, methyl | None |
| 4,6-Dicyclopentyl-1,1,3,3-tetramethylindan-5-ol | C₂₃H₃₄O | 326.52 | Cyclopentyl, methyl | Hydroxyl (-OH) |
| Triphenylmethyl chloride | C₁₉H₁₅Cl | 278.78 | Phenyl | Chloride (-Cl) |
Key Observations:
- Hydroxyl Group Impact: The hydroxyl group in this compound increases polarity compared to its non-hydroxylated analog, 1,1,3-Trimethyl-3-phenylindan (CAS 3910-35-8), which lacks hydrogen-bonding capacity. This difference likely influences solubility (e.g., in polar solvents) and reactivity (e.g., participation in acid-base or nucleophilic reactions) .
- The target compound’s phenyl and methyl groups offer moderate steric bulk .
- Functional Group Reactivity : Unlike triphenylmethyl chloride (CAS 76-83-5), which contains a reactive chloride group, the hydroxyl group in this compound may participate in hydrogen bonding or oxidation reactions but is less electrophilic .
1,1,3-Trimethyl-3-phenylindan (Non-hydroxylated Analog):
- Storage and Handling : Requires ventilation to manage dust and explosive atmospheres. Personal protective equipment (PPE), including gloves and eye protection, is recommended .
- Exposure Limits: No specific occupational exposure limits (OELs) are listed, but general engineering controls (e.g., ventilation) are advised .
This compound (Hydroxylated Derivative):
- Preventive measures like barrier creams and thorough handwashing are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
